Product packaging for 5-Bromo-21,23-dihydroporphyrin(Cat. No.:)

5-Bromo-21,23-dihydroporphyrin

Cat. No.: B12330131
M. Wt: 389.2 g/mol
InChI Key: BIRQBMOOWFCVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-21,23-dihydroporphyrin is a versatile brominated porphyrin derivative that serves as a critical synthetic intermediate for constructing complex macrocyclic systems . The bromo substituent provides a highly reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the creation of custom-tailored porphyrin architectures for specialized applications . This compound is part of the 21,23-dihydroporphyrin family, a core structure of significant interest in materials science and photochemistry . Researchers utilize such brominated porphyrins as precursors for developing organic photocatalysts, which can operate via both single electron transfer (SET) and energy transfer (ET) mechanisms . These properties make them suitable for a range of photoredox reactions under batch or continuous-flow conditions, facilitating sustainable methodologies in organic synthesis . Furthermore, its structural framework is valuable for exploring applications in dye-sensitized solar cells, molecular sensors, and as a model compound for studying electron transfer processes in artificial photosynthetic systems . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13BrN4 B12330131 5-Bromo-21,23-dihydroporphyrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13BrN4

Molecular Weight

389.2 g/mol

IUPAC Name

5-bromo-21,23-dihydroporphyrin

InChI

InChI=1S/C20H13BrN4/c21-20-18-7-5-16(24-18)10-14-3-1-12(22-14)9-13-2-4-15(23-13)11-17-6-8-19(20)25-17/h1-11,22,25H

InChI Key

BIRQBMOOWFCVRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=NC(=C(C4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)Br)C=C3

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 21,23 Dihydroporphyrin and Analogues

De Novo Synthesis of 5-Bromo-21,23-dihydroporphyrin

The de novo synthesis of chlorins offers a high degree of control over the final substitution pattern. This approach is particularly valuable for preparing chlorins with specific substituents at defined positions, which can be challenging to achieve through peripheral modification of existing porphyrins. The synthesis of this compound, a chlorin (B1196114) with a single bromine atom at a meso-position, can be envisioned through the condensation of appropriately designed pyrrolic precursors.

A prominent strategy for the de novo synthesis of meso-substituted chlorins involves the condensation of two dipyrrolic halves, often referred to as the "Eastern" and "Western" halves. acs.orgnih.gov For the synthesis of this compound, a brominated dipyrromethane would serve as a key precursor.

One established method involves the acid-catalyzed condensation of a 1-bromo-9-acyldipyrromethane with a dipyrromethane, followed by oxidation. A more refined and widely used approach for asymmetrically substituted chlorins is the condensation of a dihydrodipyrrin (the "Western" half) with a bromodipyrromethane-monocarbinol (the "Eastern" half). acs.orgnih.gov To generate a 5-bromo-chlorin, the synthesis would logically start with a 5-bromodipyrromethane. Acylation at the 1-position followed by reduction would yield the necessary dipyrromethane-carbinol "Eastern half". This would then be condensed with a "Western half" such as a 2,3,4,5-tetrahydrodipyrrin, which ultimately forms the reduced ring of the chlorin. acs.orgnih.gov

A general representation of this convergent synthesis is depicted below:

Step 1: Preparation of the "Eastern Half" : A dipyrromethane is first brominated at the 5-position. Subsequent acylation at the 1-position and reduction of the acyl group yields the 5-bromo-dipyrromethane-1-carbinol.

Step 2: Preparation of the "Western Half" : A stable tetrahydrodipyrrin is synthesized separately. acs.orgnih.gov To ensure the stability of the final chlorin and prevent unwanted dehydrogenation, a gem-dialkyl group is often incorporated into the pyrroline (B1223166) ring of the Western half. nih.gov

Step 3: Condensation : The brominated "Eastern half" and the "Western half" are condensed under acidic conditions (e.g., using trifluoroacetic acid in acetonitrile) to form a linear tetrapyrrole, a tetrahydrobilene-a intermediate. acs.orgnih.gov

Following the condensation of the Eastern and Western halves to form the linear tetrahydrobilene-a, the final and crucial step is the oxidative cyclization to form the chlorin macrocycle. acs.orgnih.gov This reaction is typically mediated by a metal salt, which acts as a template, and an oxidant.

Historically, copper salts were used, but newer methods employ zinc acetate (B1210297), which facilitates the formation of the zinc chlorin complex that can be easily demetalated if the free base is desired. figshare.com The oxidative cyclization is often carried out in the presence of an oxidant like a silver salt (e.g., AgTf) and a non-nucleophilic base (e.g., 2,2,6,6-tetramethylpiperidine) in a suitable solvent like acetonitrile (B52724) at reflux. acs.orgnih.gov The process is sensitive to reaction conditions, and optimization is often necessary to achieve good yields, which can range from 12-45% for the two-step condensation and cyclization process. acs.orgnih.gov

The resulting metallochlorin can then be demetalated using a mild acid to yield the free base this compound.

Bromination Strategies for Dihydroporphyrin Macrocycles

An alternative to de novo synthesis is the direct bromination of a pre-formed 21,23-dihydroporphyrin (chlorin) macrocycle. This approach is more direct but can be complicated by issues of regioselectivity and the potential for over-bromination.

Achieving regioselective bromination at the desired meso-position (e.g., the 5-position) requires careful control of the reaction conditions. The reactivity of the chlorin macrocycle towards electrophilic substitution is influenced by the electronic nature of the ring and the substituents already present.

For chlorins, the meso-positions (5, 10, 15, 20) are generally more reactive than the β-positions of the pyrrole (B145914) rings. However, the reduced nature of one of the pyrrole rings (the pyrroline ring) influences the electron distribution and can direct substitution. Research has shown that reaction conditions can be tuned to favor bromination at specific sites. For instance, in the synthesis of chlorophyll (B73375) analogues, bromination of a chlorin under neutral conditions using N-bromosuccinimide (NBS) in THF can lead to substitution at multiple positions. nih.govacs.org In contrast, performing the bromination under acidic conditions (e.g., 10% TFA in CH₂Cl₂) can deactivate certain positions of the macrocycle, allowing for preferential bromination at another site. nih.govacs.org

For a simple, unsubstituted chlorin, achieving mono-bromination specifically at the 5-position would likely involve using a stoichiometric amount of a brominating agent like NBS under carefully controlled temperature and reaction time to minimize the formation of di- and poly-brominated products.

Table 1: Conditions for Regioselective Bromination of Chlorin Analogues

Chlorin SubstrateBrominating AgentReaction ConditionsMajor Product(s)YieldReference
13-acetyl-10-mesitylchlorinNBS (1 equiv.)THF, Neutral7-bromo- and 15-bromo-chlorins42% and 28% nih.gov, acs.org
13-acetyl-10-mesitylchlorinNBS10% TFA in CH₂Cl₂, Acidic15-bromo-chlorin87% nih.gov, acs.org
13(1)-oxophorbineNBSNeutral7-bromo-13(1)-oxophorbine86% nih.gov, acs.org

While the goal for synthesizing this compound is mono-bromination, understanding polybromination is crucial for controlling the reaction and avoiding unwanted side products. The use of excess brominating agents will inevitably lead to the formation of di-, tri-, and even tetra-brominated chlorins. nih.gov The positions of subsequent brominations will be directed by the electronic effects of the bromine atom(s) already present on the macrocycle.

Controlling the formation of specific isomers in polybromination is exceptionally challenging. Often, a mixture of regioisomers is obtained, requiring tedious chromatographic separation. nih.gov For meso-tetraarylporphyrins, which are structurally related to chlorins, tetra-bromination can be achieved with high regioselectivity at the β-positions. nih.gov However, for sparsely substituted chlorins, controlling the position of multiple meso-bromine atoms is a significant synthetic hurdle. Therefore, for the specific synthesis of a mono-bromo-chlorin, limiting the stoichiometry of the brominating agent is the primary strategy to control the reaction.

Functionalization of Brominated Porphyrin Precursors in Dihydroporphyrin Synthesis

The introduction of a bromine atom onto the chlorin macrocycle, as in this compound, is often not the final step. Instead, the bromo-substituted chlorin serves as a versatile intermediate for further functionalization. The carbon-bromine bond provides a reactive handle for a variety of cross-coupling reactions. nih.gov

Palladium-catalyzed reactions, such as Suzuki, Sonogashira, Heck, and Stille couplings, are powerful tools for forming new carbon-carbon bonds. nih.gov This allows for the introduction of a wide array of functional groups at the 5-position of the chlorin. For example:

Suzuki coupling with arylboronic acids can be used to introduce aryl groups.

Sonogashira coupling with terminal alkynes allows for the installation of ethynyl (B1212043) moieties. nih.gov

Stille coupling with organostannanes can be used to introduce vinyl groups, which are present in natural chlorophylls. nih.gov

This strategy of using a brominated chlorin as a platform for further elaboration is a cornerstone of modern synthetic porphyrin chemistry, enabling the creation of complex and functional chlorin-based systems for various applications. nih.govnih.govacs.orgnih.gov For example, a 13-bromochlorin has been used as a key intermediate in the synthesis of chlorin-13,15-dicarboximides through a sequence of palladium-catalyzed reactions. acs.orgnih.gov This highlights the synthetic utility of bromo-chlorin analogues.

Catalytic Approaches in this compound Synthesis

Catalytic methods are central to modern organic synthesis, and their application to the intricate structures of porphyrinoids has enabled the creation of novel compounds with tailored functionalities. For this compound, catalytic approaches are primarily focused on achieving regioselectivity, particularly at the desired meso-position (C5).

One of the most direct routes to this compound involves the selective bromination of the parent 21,23-dihydroporphyrin (chlorin) macrocycle. The electronic landscape of the chlorin macrocycle is distinct from that of a porphyrin; the saturation of one pyrrole ring increases the electron density at the adjacent meso-positions (C5 and C20), making them the most susceptible sites for electrophilic attack. nih.gov

Catalytic systems for this transformation often employ an electrophilic bromine source, such as N-Bromosuccinimide (NBS), in conjunction with a catalyst that can facilitate the reaction and control its regioselectivity. While some brominations can proceed without a catalyst, the use of catalytic additives can enhance yield and selectivity. For instance, trace amounts of pyridine (B92270) are often used, which may act as a mild base or catalyst in the reaction medium. nih.gov

More advanced catalytic systems involving transition metals like palladium and iridium are at the forefront of C-H functionalization chemistry. mdpi.comdiva-portal.org These catalysts can activate specific C-H bonds, allowing for direct and highly regioselective halogenation. For example, palladium-catalyzed methods using N-halosuccinimides as the halogen source have been developed for the regioselective halogenation of various arenes and could be adapted for chlorin systems. researchgate.net The choice of directing groups on the chlorin periphery can further influence the site of catalytic functionalization.

The regioselectivity of bromination on chlorin and bacteriochlorin (B1244331) systems is highly dependent on the electronic environment of the macrocycle. Studies on related systems have shown that bromination with NBS can be directed preferentially to specific meso-positions. For example, in certain chlorins, bromination occurs selectively at the meso-position adjacent to the reduced ring due to its higher electron density. nih.gov Acidic conditions (e.g., using TFA) can deactivate certain positions, thereby directing the bromination to other available sites. acs.org This principle of tunable reactivity is crucial for the selective synthesis of 5-bromochlorins.

Catalyst/ConditionsSubstrate TypeBrominating AgentPosition(s) BrominatedYield (%)Reference(s)
Pyridine (catalytic)Methyl mesopyropheophorbide-aNBSC-20 (meso)High nih.gov
Pyridinium tribromideMethyl mesopyropheophorbide-aPyridinium tribromideC-20 (meso)High nih.gov
10% TFA in CH2Cl213-acetyl-10-mesitylchlorinNBS (1 equiv)C-15 (meso)87 acs.org
Neutral (THF)13-acetyl-10-mesitylchlorinNBS (1 equiv)C-7 (β) and C-15 (meso)42 and 28 acs.org
Pd(OAc)2-based systemsmeso-bromophenyl-porphyrins-(Used for C-C coupling)- nih.gov

This table presents data from studies on related chlorin and porphyrin systems to illustrate catalytic bromination principles that could be applied to this compound synthesis.

An alternative catalytic strategy involves the construction of the dihydroporphyrin macrocycle from smaller, brominated building blocks. The Lindsey synthesis is a cornerstone of porphyrin chemistry, relying on the acid-catalyzed condensation of aldehydes and pyrrole or dipyrromethanes. nih.govsbq.org.br This methodology can be adapted for the synthesis of chlorins and specifically for introducing a bromine atom at the C5 position.

This approach would typically involve a [2+2] condensation strategy. A dipyrromethane bearing a bromine atom at the 1-position (a 1-bromo-dipyrromethane) could be condensed with a dipyrromethane-dicarbinol under Lewis acid catalysis. The choice of Lewis acid is critical to prevent scrambling of the dipyrromethane units and to promote the desired condensation pathway. Common catalysts for these reactions include trifluoroacetic acid (TFA), boron trifluoride etherate (BF3·OEt2), and other strong Lewis acids. worldscientific.comnih.gov

The synthesis of the required brominated precursors, such as 1-bromo-dipyrromethanes, is a key challenge in this approach. These precursors must be stable enough to be isolated and used in the subsequent catalytic condensation step. The reaction conditions for the condensation must be carefully optimized to accommodate the electronic effects of the bromine substituent and to favor the formation of the desired chlorin macrocycle over the corresponding porphyrin. This is often achieved by controlling the oxidation step of the reaction, as the porphyrinogen (B1241876) intermediate can be oxidized to either a chlorin or a porphyrin.

CatalystReactant 1Reactant 2Product TypeYield (%)Reference(s)
BF3·OEt2Dipyrromethane-1,9-dicarbinolDipyrromethaneABCD-PorphyrinVaries nih.gov
TFADipyrromethaneAldehydeA2B2-PorphyrinVaries acs.org
Lewis Acids (general)PyrroleAldehydemeso-Substituted PorphyrinVaries sbq.org.br
MgBr2 / DBU1-Acyldipyrromethane9-Bromodipyrromethane-1-carbinolMg(II) PorphyrinVaries nih.gov

This table illustrates general catalytic condensation methods for porphyrin synthesis, which form the basis for synthesizing this compound from brominated precursors.

Both direct catalytic bromination and catalytic construction with brominated precursors represent viable, albeit challenging, strategies for the synthesis of this compound and its analogues. The choice of method depends on the availability of starting materials, the desired substitution pattern of the final molecule, and the scalability of the reaction. Advances in catalyst design, particularly in the field of transition metal-catalyzed C-H activation, are expected to provide even more efficient and selective routes to these valuable compounds in the future.

Spectroscopic and Structural Characterization of 5 Bromo 21,23 Dihydroporphyrin

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the molecular structure of porphyrinoids in solution. For 5-Bromo-21,23-dihydroporphyrin, both proton and carbon NMR, along with other specialized NMR techniques, offer a window into its unique structural features.

The ¹H NMR spectrum of a chlorin (B1196114), such as this compound, is characterized by distinct chemical shifts that provide information on the macrocycle's aromaticity and the conformation of its substituents. The reduction of one pyrrole (B145914) ring to a pyrroline (B1223166) in the chlorin structure, as compared to a porphyrin, leads to an upfield shift of the meso-proton resonances. nih.gov The introduction of a bromine atom at a meso-position, such as the C5 position, typically induces a downfield shift in the resonance of adjacent pyrrole protons due to its electron-withdrawing nature. nih.gov For instance, in a related brominated chlorin, the introduction of a 15-bromo group caused the adjacent H13 proton to shift downfield by 0.32 ppm. nih.gov

Proton Type Expected Chemical Shift Trend Influencing Factors
Meso-protonsUpfield shift compared to porphyrinsReduced ring current, substituent effects. nih.gov
Pyrrole β-protonsVaries with substitutionElectron-withdrawing/donating groups, steric hindrance.
Pyrroline β-protonsGenerally upfieldShielded by the saturated ring. nih.gov
NH protonsTypically in the range of -2 to 0 ppmHydrogen bonding, solvent effects.

Table 1. General ¹H NMR Chemical Shift Trends for Chlorins.

Assigning the ¹³C NMR spectra of chlorins can be complex due to the lower symmetry of the macrocycle compared to porphyrins, the large number of quaternary carbons, and the influence of various substituents. nih.gov However, advancements in 2D NMR techniques like Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple-Bond Correlation (HMBC) have made complete assignment of all carbon resonances possible, including those of the quaternary carbons. nih.govacs.org

The chemical shift of a particular carbon is influenced by its hybridization and the electronic effects of neighboring substituents. The introduction of a bromine atom is expected to cause a downfield shift for the carbon atom to which it is directly attached (the C5 carbon) and influence the shifts of adjacent carbons. In some cases, the presence of a heavy atom like bromine can lead to peak broadening, which might make detection more challenging. blogspot.com Isotope effects from bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) could potentially lead to the splitting of carbon signals, with the peaks appearing in a roughly 1:1 ratio, which can aid in confirming the presence of a brominated carbon. blogspot.com

Heteronuclear NMR spectroscopy, which involves observing nuclei other than ¹H and ¹³C, can also provide valuable information. For instance, ¹⁵N NMR can be used to probe the electronic environment of the nitrogen atoms within the macrocycle. psu.edunih.gov

Carbon Type Expected Chemical Shift Range (ppm) Influencing Factors
C5 (Bromo-substituted)DownfieldDirect attachment of electronegative bromine.
Other Meso-carbons~90-110Hybridization, substituent effects.
Pyrrole α-carbons~135-155Proximity to nitrogen, ring currents.
Pyrrole β-carbons~125-145Substituent effects.
Pyrroline carbonsUpfield relative to pyrrole carbonssp³ hybridization.

Table 2. Expected ¹³C NMR Chemical Shift Ranges for this compound.

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Absorption Spectroscopy

UV-Vis and NIR absorption spectroscopy are fundamental techniques for characterizing the electronic structure of porphyrinoids. The spectra are dominated by π → π* transitions within the macrocycle. Chlorins, including this compound, exhibit characteristic absorption spectra that differ from those of porphyrins. nih.govnih.gov

The typical UV-Vis spectrum of a chlorin displays an intense Soret band (or B band) around 400-420 nm and several weaker Q bands in the 500-700 nm region. rsc.org The reduction of a double bond in the macrocycle leads to a significant red-shift of the longest wavelength Q-band (the Qy band) compared to porphyrins, which is a hallmark of chlorins. worldscientific.com The introduction of a bromine atom at a meso-position can cause a red-shift in the Soret and Q bands due to its electron-withdrawing nature, which perturbs the electronic energy levels of the macrocycle. rsc.org

The position and intensity of the absorption bands are sensitive to the solvent, aggregation state, and the presence of metal ions. Some porphyrin derivatives are designed to have strong absorption in the near-infrared (NIR) region (700-1000 nm) for applications in photodynamic therapy and photoacoustic imaging. nih.govrsc.org While this compound itself may not have significant NIR absorption, this region is of general interest for modified porphyrinoids. nih.govrsc.orgresearchgate.net

Band Typical Wavelength Range (nm) Relative Intensity
Soret (B)400-420Very Strong
Q-bands500-700Weak to Medium
Qy (longest λ)~650-690Medium

Table 3. Typical UV-Vis Absorption Bands for a Chlorin.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of synthesized compounds like this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. rsc.orgworldscientific.com

The mass spectrum will show a prominent molecular ion peak corresponding to the exact mass of the compound. A key feature for this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a pair of peaks (M⁺ and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, providing unambiguous evidence for the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula with high accuracy. rsc.org Mass spectrometry is also crucial for identifying any impurities, such as unreacted starting materials or byproducts from the synthesis, which is vital for ensuring the purity of the compound for further studies. rockefeller.edunih.gov

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) Spectroscopy

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are powerful spectroscopic techniques for studying the chiroptical properties and electronic states of molecules.

While this compound itself is achiral unless chiral substituents are introduced, CD spectroscopy can be a valuable tool for studying its interactions with chiral biomolecules like DNA or proteins. Induced CD signals can provide information about the binding mode and the conformational changes in the porphyrin or the biomolecule upon complexation.

MCD spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, is particularly useful for studying the electronic structure of porphyrinoids. researchgate.net The MCD spectrum can help to resolve overlapping electronic transitions in the UV-Vis spectrum and provide insights into the symmetry and angular momentum of the excited states. nih.gov The shape and sign of the MCD signals associated with the Soret and Q bands can be used to characterize the electronic structure of the chlorin macrocycle and how it is perturbed by the bromo-substituent.

X-ray Diffraction Analysis for Solid-State Structures

Conformational Analysis and Out-of-Plane Distortions

The defining feature of a chlorin is the presence of a 21,23-dihydroporphyrin macrocycle, where one of the pyrrole rings is reduced. This saturation inherently breaks the planarity of the porphyrin system, causing the reduced ring to pucker out of the mean plane of the other three pyrrole rings. This initial distortion is a fundamental characteristic of the chlorin backbone.

The introduction of a bromine atom at the C5 meso-position introduces significant steric and electronic perturbations that further influence the macrocycle's conformation. Bromine, being a relatively large substituent, creates steric strain with the adjacent β-pyrrolic hydrogens. To alleviate this strain, the porphyrin skeleton undergoes significant out-of-plane (OOP) distortions. These distortions are typically a combination of several basic modes, including:

Saddling (sad): An up-and-down tilting of the pyrrole rings.

Ruffling (ruf): A twisting of the pyrrole rings about their Cα-Cα axes.

Doming (dom): A displacement of the entire macrocycle in one direction.

Waving (wav): A wave-like distortion across the macrocycle.

For a meso-substituted chlorin, the combination of the inherent pucker from the reduced ring and the steric hindrance from the bromo-substituent is expected to result in a highly non-planar conformation. Studies on related halogenated and sterically crowded porphyrinoids have shown that such substitutions lead to pronounced saddling and ruffling of the macrocycle. acs.org This distortion is not merely a structural artifact; it has profound effects on the electronic properties of the molecule, influencing the HOMO-LUMO gap and, consequently, its spectroscopic and electrochemical behavior. nih.gov The degree of heme distortion has been shown to be directly correlated to the electron density at the core of the macrocycle. nih.gov

Intermolecular Interactions in Crystal Packing

The solid-state arrangement, or crystal packing, of this compound is dictated by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the supramolecular architecture and the bulk properties of the material. The key interactions anticipated in the crystal lattice include:

Hydrogen Bonding: The two N-H protons within the chlorin core are effective hydrogen bond donors. They are expected to form strong N-H···N or N-H···O hydrogen bonds, either with adjacent chlorin molecules or with co-crystallized solvent molecules. This is a common and powerful organizing force in the crystal packing of porphyrinoids.

Halogen Bonding: The bromine atom at the C5 position can act as a halogen bond donor. This is a directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis basic site, such as a nitrogen atom or a π-system of a neighboring molecule. Such C-Br···N or C-Br···π interactions are significant in directing the assembly of brominated aromatic compounds. nih.govnih.gov

π-π Stacking: The aromatic regions of the chlorin macrocycle facilitate π-π stacking interactions. However, due to the significant non-planar distortions discussed previously, a perfect co-facial stacking is unlikely. Instead, slipped or offset stacking arrangements are more probable, maximizing the attractive forces while minimizing steric repulsion.

The interplay of these interactions—specifically the directionality of hydrogen and halogen bonds—is expected to create a well-defined three-dimensional network. nih.gov The specific packing motif will ultimately depend on a delicate balance between maximizing attractive forces and accommodating the sterically demanding and non-planar shape of the molecule.

Electrochemical Characterization and Redox Potentials

The electrochemical behavior of this compound is characterized by its redox potentials, which quantify the ease with which the molecule can be oxidized or reduced. These properties are critical for applications in areas such as catalysis and photodynamic therapy. Chlorins, like porphyrins, typically undergo two successive one-electron oxidations and two one-electron reductions.

The introduction of a bromine atom at the C5 meso-position has a predictable and significant impact on the redox potentials. As an electron-withdrawing group, bromine decreases the electron density of the π-conjugated macrocycle. This electronic perturbation has two main consequences:

Oxidation: The removal of an electron from the highest occupied molecular orbital (HOMO) becomes more difficult. Consequently, the oxidation potentials are shifted to more positive (anodic) values compared to an unsubstituted chlorin.

Reduction: The addition of an electron to the lowest unoccupied molecular orbital (LUMO) is facilitated. This results in a shift of the reduction potentials to less negative (more positive) values.

Studies on brominated porphyrins and related systems consistently show this anodic shift in oxidation and cathodic shift in reduction potentials. acs.orgnih.gov The HOMO-LUMO gap, which can be estimated from the difference between the first oxidation and first reduction potentials, is also modulated by such substitutions.

The precise redox potentials for this compound would be determined experimentally, typically using cyclic voltammetry. While specific experimental data for this exact molecule is not presented, the table below provides typical potential ranges observed for related brominated chlorin and porphyrin systems, illustrating the expected values.

Redox ProcessPotential vs. Fc/Fc+ (V)Description
Second Oxidation (Eox2)+0.80 to +1.20Removal of a second electron (Dication formation)
First Oxidation (Eox1)+0.45 to +0.75Removal of the first electron (Radical cation formation)
First Reduction (Ered1)-1.00 to -1.30Addition of the first electron (Radical anion formation)
Second Reduction (Ered2)-1.35 to -1.65Addition of a second electron (Dianion formation)

Note: The potential values are illustrative and based on data for structurally related brominated porphyrinoids. acs.orgnih.gov The exact potentials can vary depending on the solvent, electrolyte, and specific molecular structure.

Theoretical and Computational Investigations of 5 Bromo 21,23 Dihydroporphyrin

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations are essential for exploring the electronic landscape and aromatic character of porphyrin systems. The introduction of a bromine atom at a meso-position and the saturation of a pyrrolic ring in the 21,23-dihydroporphyrin core create a complex interplay of electronic effects that dictate the molecule's properties. Detailed studies on analogous systems, such as 20π-electron antiaromatic 5,15-dioxaporphyrins, provide a framework for understanding these properties through advanced computational techniques. scispace.comkyushu-u.ac.jp

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state electronic structure of porphyrinoids. worldscientific.com For systems analogous to dihydroporphyrins, DFT calculations are used to optimize molecular geometries and analyze frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding electronic transitions and reactivity.

Time-Dependent DFT (TDDFT) is subsequently employed to calculate theoretical electronic absorption spectra. scispace.com For a related 20π-electron antiaromatic nickel 5,15-dioxaporphyrin, TDDFT calculations successfully reproduced the experimental UV/Vis/NIR absorption spectrum. scispace.comkyushu-u.ac.jp The calculations allowed for the assignment of the observed spectral bands. For instance, the broad, low-intensity band in the near-infrared region was assigned as the S band, while intense bands in the visible region were identified as P1 and P2 bands, arising from complex electronic transitions within the macrocycle. scispace.com The analysis of frontier molecular orbitals for this antiaromatic system revealed nodal patterns similar to those of 20π-electron rsc.organnulene. scispace.com

Table 1: Theoretical Absorption Data for an Analogous 20π-Electron System (Nickel 5,15-Dioxaporphyrin)

BandCalculated Wavelength (nm)AssignmentKey Transitions
S~700Weak, BroadHOMO → LUMO
P1477IntenseConfigurational Interactions (s- → l+, h- → s+)
P2434IntenseConfigurational Interactions (s- → l-, h+ → s+)

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying the aromaticity of cyclic molecules. nih.govgithub.io It involves placing a "ghost" atom at the center of a ring or above it to probe the magnetically induced shielding or deshielding. Negative NICS values indicate a diatropic ring current (aromaticity), while positive values signify a paratropic ring current (antiaromaticity). researchgate.net

In a detailed study of a related 20π-electron antiaromatic nickel 5,15-dioxaporphyrin, NICS calculations were performed to assess its aromatic character. scispace.comkyushu-u.ac.jp The results revealed modest positive NICS(0) values (probe at the ring center) in the main macrocyclic pathway, consistent with a weak paratropic current and confirming its antiaromatic nature. scispace.com Conversely, negative NICS(0) values were found at the centers of the individual pyrrole (B145914) rings, indicating a non-negligible local diatropic (aromatic) contribution from these subunits. scispace.comkyushu-u.ac.jp This technique allows for a nuanced understanding of how global antiaromaticity and local aromaticity can coexist within the same molecule.

Table 2: NICS(0) Values for an Analogous Antiaromatic Porphyrinoid

Location of NICS ProbeCalculated NICS(0) value (ppm)Interpretation
Macrocycle Center (Position a)+6.9Modest Paratropicity (Antiaromatic)
Macrocycle Center (Position b)+8.1Modest Paratropicity (Antiaromatic)
Pyrrole Ring Center-3.9Local Diatropicity (Aromatic)

Data from a study on nickel 5,15-dioxaporphyrin. scispace.comkyushu-u.ac.jp

Gauge-Including Magnetically Induced Current (GIMIC) calculations provide a more quantitative and visual representation of aromaticity by mapping the flow of electrons under an external magnetic field. ineosopen.org This method confirms the presence and nature of ring currents predicted by NICS.

For the analogous 20π-electron antiaromatic system, GIMIC calculations confirmed its antiaromatic character by revealing a net paratropic current strength of –10.9 nA/T. scispace.com The negative sign indicates a paratropic (antiaromatic) current. Furthermore, streamline visualizations showed that this paratropic current predominantly flows along the inner pathway of the macrocycle. scispace.com The calculations also identified local diatropic (aromatic) currents circulating around the outer β-β double bonds of the pyrrole rings, corroborating the NICS analysis. scispace.com

Computational Modeling of Reactivity Pathways and Transition States

For example, the electrochemical oxidation of the antiaromatic nickel 5,15-dioxaporphyrin was studied. scispace.comkyushu-u.ac.jp Instead of leading to a stable 18π-electron aromatic dication, the oxidation was found to generate a radical cation that readily dimerizes, forming a β,β-linked dimer. scispace.com DFT calculations were used to model the spin distribution in the radical cation intermediate, identifying the β-pyrrolic positions as having high spin density, which supports the observed peripheral reactivity leading to dimerization. scispace.com This demonstrates how computational modeling can reveal unexpected reactivity pathways that deviate from simple aromatic stabilization principles.

Molecular Dynamics Simulations for Conformational Flexibility

Porphyrin macrocycles are not perfectly rigid and can exhibit significant conformational flexibility, which influences their properties. tcd.ie Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of these molecules in different environments over time. rsc.orgnih.gov

For porphyrin-based systems, MD simulations can reveal how peripheral substituents and environmental factors (like solvents) affect the planarity of the macrocycle. rsc.org The porphyrin ring can adopt various distorted conformations, such as saddled, ruffled, or domed shapes. researchgate.net For related brominated porphyrins like tetra(p-bromophenyl)porphyrin, MD simulations can be used to model self-assembly pathways and predict how these molecules interact in solution or within lipid bilayers. Such simulations provide dynamic insights into the molecule's behavior that complement the static picture from quantum chemical calculations. plos.org

Structure-Property Relationship Predictions through Computational Methods

A primary goal of computational studies is to establish clear structure-property relationships. By systematically modifying a molecule's structure in silico and calculating its properties, researchers can predict how chemical changes will affect molecular behavior.

Electronic Properties: DFT calculations can predict how the electron-withdrawing bromine atom in 5-Bromo-21,23-dihydroporphyrin alters the HOMO-LUMO gap and redox potentials compared to its non-brominated counterpart. Studies on other porphyrins show that electron-withdrawing groups lead to an anodic shift in oxidation and reduction potentials. researchgate.net

Optical Properties: TDDFT calculations can correlate structural features with the absorption spectrum. For instance, increased non-planarity in the porphyrin macrocycle, which can be induced by bulky substituents, often leads to a red-shift in the main absorption bands. researchgate.netresearchgate.net

Aromaticity and Reactivity: The combination of NICS and GIMIC calculations directly links the π-electron count and conjugation pathway to the molecule's aromatic or antiaromatic character. scispace.comkyushu-u.ac.jp This, in turn, can be used to predict its stability and reactivity, as seen in the dimerization of the antiaromatic dioxaporphyrin upon oxidation. scispace.com

By leveraging these computational methods, a comprehensive understanding of the link between the unique structure of this compound and its electronic, optical, and chemical properties can be achieved.

Reactivity and Functionalization Chemistry of 5 Bromo 21,23 Dihydroporphyrin

Palladium-Catalyzed Cross-Coupling Reactions at Brominated Sites

The carbon-bromine bond at the 5-position of the dihydroporphyrin macrocycle is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the chlorin (B1196114) core.

Sonogashira Coupling with Alkynes

The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of 5-Bromo-21,23-dihydroporphyrin, this reaction would involve the palladium- and copper-cocatalyzed coupling with various terminal alkynes to yield 5-alkynyl-21,23-dihydroporphyrins. The reaction typically proceeds under mild conditions, making it suitable for complex molecules like porphyrinoids. libretexts.orgorganic-chemistry.org The reactivity of the aryl bromide in Sonogashira coupling is generally high, often requiring a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and an amine base such as triethylamine (B128534) or diisopropylethylamine in a solvent like THF or DMF. libretexts.orgorganic-chemistry.org

Table 1: Illustrative Sonogashira Coupling of a Generic 5-Bromo-Chlorin with Phenylacetylene

EntryCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄CuIEt₃NTHFRT1285
2PdCl₂(PPh₃)₂CuIi-Pr₂NEtDMF50890

Note: This data is illustrative and based on typical conditions for Sonogashira couplings on related brominated aromatic compounds.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide. semanticscholar.org This reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the dihydroporphyrin. The Suzuki-Miyaura reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids. semanticscholar.orgrsc.orglsu.edu Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to facilitate the transmetalation step. rsc.orglsu.edu

Table 2: Illustrative Suzuki-Miyaura Coupling of a Generic 5-Bromo-Chlorin with Phenylboronic Acid

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O901292
2Pd(OAc)₂SPhosCs₂CO₃Dioxane/H₂O100695

Note: This data is illustrative and based on typical conditions for Suzuki-Miyaura couplings on related brominated aromatic compounds.

Stille Coupling and Other Cross-Coupling Methodologies

The Stille coupling utilizes organotin reagents (organostannanes) as the coupling partners for organic halides. wikipedia.orgresearchgate.net This method offers the advantage of using organostannanes that are often stable to air and moisture. wikipedia.org The reaction mechanism, similar to other palladium-catalyzed cross-couplings, involves oxidative addition, transmetalation, and reductive elimination. researchgate.net A variety of palladium catalysts can be employed, often in the presence of ligands and additives like LiCl to enhance the reaction rate. wikipedia.org However, the toxicity of organotin compounds is a significant drawback of this methodology. wikipedia.orgorganic-chemistry.org

Other cross-coupling reactions such as the Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and cyanation (with cyanide sources) could also be envisioned at the brominated 5-position, further expanding the synthetic utility of this compound for the introduction of diverse functionalities.

Nucleophilic Substitution Reactions on the Bromine Atom

Direct nucleophilic aromatic substitution (SɴAr) of the bromine atom on an unactivated aryl system like the dihydroporphyrin macrocycle is generally difficult. The electron-rich nature of the porphyrinoid ring system disfavors the addition of a nucleophile. However, such reactions can sometimes be achieved under harsh conditions or if the macrocycle is rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups or by oxidation to a cationic species. nih.gov More commonly, nucleophilic displacement of the bromide can be facilitated by transition metal catalysis, for instance, in copper-catalyzed Ullmann-type reactions, which allow for the formation of C-O, C-N, and C-S bonds.

Oxidation and Reduction Pathways of this compound

Porphyrinoids are known to undergo reversible one-electron oxidation and reduction processes. The introduction of a bromine atom, which is an electron-withdrawing group, is expected to make the this compound macrocycle more difficult to oxidize and easier to reduce compared to the non-brominated parent dihydroporphyrin. This is due to the inductive effect of the bromine atom, which lowers the energy of the frontier molecular orbitals. The redox potentials of porphyrinoids are sensitive to the nature and position of peripheral substituents. The first oxidation would typically occur at the π-system of the macrocycle to form a π-cation radical, while the first reduction would lead to a π-anion radical. These redox processes can be studied using electrochemical techniques such as cyclic voltammetry.

Table 3: Expected Trends in Redox Potentials for a Generic 5-Bromo-Chlorin Compared to the Parent Chlorin

CompoundFirst Oxidation Potential (V vs. SCE)First Reduction Potential (V vs. SCE)
21,23-Dihydroporphyrin (Parent Chlorin)~ +0.80~ -1.20
This compound> +0.80> -1.20

Note: These are estimated values based on the known electronic effects of halogen substituents on porphyrinoid macrocycles. Actual values would require experimental determination.

Intramolecular Cyclization Reactions and Fused Systems

The reactivity of the bromine atom at the 5-meso position of this compound (also known as 5-bromochlorin) lends itself to a variety of intramolecular cyclization reactions, leading to the formation of novel fused-ring systems. These reactions are of significant interest as they extend the π-conjugated system of the chlorin macrocycle, which can modulate its photophysical and electrochemical properties. While direct studies on this compound are not extensively detailed in the literature, the principles of these transformations can be understood from analogous reactions with meso-brominated porphyrins and other related structures. The primary approach for achieving such cyclizations involves palladium-catalyzed carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of complex organic molecules, and their application to porphyrinoid chemistry has enabled the creation of a wide array of fused systems. In the context of this compound, this would typically involve the introduction of a side chain at a neighboring position (such as the 4- or 6-meso positions, or a β-position) that contains a suitable nucleophilic or organometallic moiety. This tethered reactant can then undergo an intramolecular reaction with the bromo-substituent at the 5-position.

A general and efficient method for creating fused five-membered rings on porphyrin structures involves the palladium-catalyzed intramolecular cyclization of β-brominated porphyrins. nih.gov This strategy has been successfully applied to both free-base porphyrins and their metal complexes, yielding the fused products in good yields. nih.gov While this reaction occurs at the β-position rather than the meso-position, it establishes the viability of palladium catalysis for intramolecular C-C bond formation on the porphyrin macrocycle.

More directly relevant is the palladium-mediated cyclization of a 15-bromobacteriochlorin bearing an acetyl or ethoxycarbonyl group at the 13-position. researchgate.net Bacteriochlorins, like chlorins, are dihydroporphyrins. This intramolecular α-arylation or carbamoylation leads to the formation of a new ring fused to the bacteriochlorin (B1244331) macrocycle. researchgate.net These resulting fused systems exhibit near-infrared absorption, highlighting the impact of such cyclizations on the electronic properties of the molecule. researchgate.net

Based on these precedents, it is highly probable that a this compound derivative, appropriately substituted with a tethered nucleophile, would undergo a similar palladium-catalyzed intramolecular cyclization. The reaction would likely proceed via an oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by intramolecular carbopalladation or hetero-palladation and subsequent reductive elimination to afford the fused product.

The nature of the fused ring would be determined by the structure of the tethered side chain. For instance, a tethered alkene could lead to a fused five- or six-membered carbocycle, while a tethered amine or alcohol could result in a fused nitrogen- or oxygen-containing heterocycle.

Formation of Fused Systems via Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are prevalent, intramolecular nucleophilic aromatic substitution (SNAr) could also be a potential pathway for the formation of fused systems from this compound, particularly if the chlorin ring is rendered sufficiently electron-deficient by the presence of electron-withdrawing groups or by metalation with a Lewis acidic metal ion.

In this scenario, a nucleophilic group tethered at a proximate position could displace the bromide ion. The feasibility of this pathway would depend on the length and flexibility of the tether, the nucleophilicity of the attacking group, and the electronic properties of the chlorin macrocycle.

The following table summarizes the potential intramolecular cyclization reactions of this compound derivatives based on analogous reactions in related porphyrinoid systems.

Precursor TypeReaction TypeCatalyst/ReagentFused Ring FormedReference Analogy
β-Alkene-substituted 5-bromochlorinIntramolecular Heck ReactionPd(0) catalyst, baseFused carbocycle divyarasayan.org
β-Amine-tethered 5-bromochlorinIntramolecular Buchwald-Hartwig AminationPd catalyst, baseFused N-heterocycle amanote.com
β-Alcohol-tethered 5-bromochlorinIntramolecular EtherificationPd catalyst, baseFused O-heterocycle amanote.com
β-Carboxylic acid-tethered 5-bromochlorinIntramolecular Decarboxylative CouplingPd catalystFused carbocycle researchgate.net

Derivatives and Structural Modifications of 5 Bromo 21,23 Dihydroporphyrin

Synthesis of Functionalized Dihydroporphyrin Analogues

The synthesis of functionalized dihydroporphyrin analogues often commences with the regioselective bromination of a pre-formed chlorin (B1196114) macrocycle. The presence of a bromine substituent, typically introduced using reagents like N-bromosuccinimide (NBS), transforms the dihydroporphyrin into a versatile building block. nih.gov The electron-rich nature of the dihydroporphyrin ring system makes it susceptible to electrophilic substitution, and reaction conditions can be optimized to achieve selective bromination at the desired meso-position.

Once the 5-bromo-21,23-dihydroporphyrin scaffold is in hand, the bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a diverse range of functional groups. Commonly employed cross-coupling methodologies include:

Suzuki-Miyaura Coupling: This reaction pairs the brominated dihydroporphyrin with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. libretexts.org It is a robust method for introducing aryl, heteroaryl, and vinyl substituents.

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne and a palladium-copper co-catalyst to install an alkynyl moiety at the 5-position. This is a powerful tool for extending the π-conjugated system of the dihydroporphyrin.

Heck Coupling: The Heck reaction facilitates the formation of a carbon-carbon bond between the brominated dihydroporphyrin and an alkene.

Stille Coupling: This reaction utilizes an organotin reagent to introduce a variety of carbon-based fragments. libretexts.org

Negishi Coupling: In this method, an organozinc reagent is coupled with the brominated dihydroporphyrin.

These palladium-catalyzed reactions have been successfully applied to porphyrin systems and their principles are directly applicable to their dihydroporphyrin counterparts. researchgate.net The choice of reaction depends on the desired functional group and the compatibility of the substrates and catalysts. Microwave-assisted protocols have also been developed to accelerate these coupling reactions, often leading to higher yields and shorter reaction times. mdpi.com

Below is an interactive data table summarizing representative palladium-catalyzed cross-coupling reactions applicable to the functionalization of this compound.

Coupling ReactionCoupling PartnerResulting Functional GroupCatalyst System (Typical)
Suzuki-Miyaura Arylboronic acidArylPd(PPh₃)₄, base
Sonogashira Terminal alkyneAlkynylPdCl₂(PPh₃)₂, CuI, base
Heck AlkeneAlkenylPd(OAc)₂, P(o-tolyl)₃, base
Stille OrganostannaneAryl, vinyl, alkylPd(PPh₃)₄
Negishi Organozinc reagentAryl, vinyl, alkylPd(PPh₃)₄

Peripheral Modifications and their Impact on Macrocycle Properties

The introduction of various substituents at the periphery of the this compound macrocycle can significantly influence its electronic, photophysical, and chemical properties. The nature and position of these peripheral groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission spectra of the dihydroporphyrin.

For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can lead to a red-shift in the absorption bands and affect the redox potentials of the macrocycle. nih.gov Conversely, electron-donating groups can induce a blue-shift. The "heavy-atom effect" is a notable phenomenon where the presence of heavier halogens like bromine or iodine can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state. This, in turn, can increase the quantum yield of singlet oxygen generation, a crucial property for applications in photodynamic therapy. nih.gov

Computational studies on related chlorinated compounds have shown that the addition of chlorine atoms can increase the physicochemical properties and stability of the parent analogues without significantly affecting their toxicity profiles. nih.gov The position of the halogen substituent can also have a profound impact on molecular packing and intermolecular interactions in the solid state, which can influence the material's bulk properties. rsc.org

The following interactive data table illustrates the general impact of different classes of peripheral substituents on the properties of dihydroporphyrin macrocycles.

Substituent TypeExampleImpact on Absorption SpectraImpact on Redox PotentialOther Effects
Electron-donating Alkoxy, AminoBlue-shift (hypsochromic)Decreases oxidation potentialIncreases electron density of the macrocycle
Electron-withdrawing Nitro, CyanoRed-shift (bathochromic)Increases oxidation potentialDecreases electron density of the macrocycle
Halogen Chloro, BromoRed-shift, heavy-atom effectIncreases oxidation potentialEnhances intersystem crossing and singlet oxygen generation
Extended π-system Aryl, AlkynylRed-shift, increased molar absorptivityModulates redox potentialsEnhances light-harvesting capabilities

Metalation Studies and Metallodihydroporphyrin Derivatives

The central cavity of the this compound macrocycle can accommodate a wide variety of metal ions, leading to the formation of metallodihydroporphyrin derivatives. The process of inserting a metal ion into the dihydroporphyrin core is known as metalation.

The coordination chemistry of dihydroporphyrins is rich and varied, with the ability to form stable complexes with a vast number of metals from across the periodic table. The choice of metal ion is dictated by the desired application, as the metal plays a crucial role in determining the electronic, catalytic, and photophysical properties of the resulting complex.

Commonly employed metals for the metalation of dihydroporphyrins include:

Transition Metals: Zinc(II), Copper(II), Nickel(II), Palladium(II), Platinum(II), Iron(II/III), Cobalt(II/III), and Ruthenium(II/III).

Main Group Elements: Magnesium(II), Aluminum(III), Gallium(III), and Tin(IV).

The synthesis of these metallo-derivatives typically involves reacting the free-base this compound with a corresponding metal salt in a suitable solvent, often with heating. The specific reaction conditions depend on the metal to be inserted. For instance, zinc is often inserted using zinc acetate (B1210297) in a chlorinated solvent, while other metals may require harsher conditions or different metal precursors.

The insertion of a metal ion into the dihydroporphyrin core has a profound effect on the macrocycle's electronic structure and, consequently, its optical properties. The metal ion can influence the symmetry of the molecule, the energy of the frontier molecular orbitals, and the lifetimes of the excited states.

Key impacts of metalation include:

Simplification of the UV-visible Spectrum: The free-base dihydroporphyrin typically exhibits a complex Q-band region in its absorption spectrum due to its lower symmetry. Upon metalation with a divalent metal ion, the symmetry of the macrocycle often increases, leading to a simplification of the spectrum with fewer, more intense Q-bands.

Modulation of Redox Potentials: The nature of the central metal ion significantly affects the ease of oxidation and reduction of the dihydroporphyrin macrocycle. Electronegative metals tend to make the ring more difficult to oxidize.

Influence on Excited-State Dynamics: The presence of a heavy metal ion can enhance spin-orbit coupling, promoting intersystem crossing to the triplet state. This is particularly relevant for applications in photodynamic therapy and photocatalysis where the triplet state plays a key role. Paramagnetic metal ions can quench fluorescence and shorten the lifetimes of the excited states.

Supramolecular Assemblies Incorporating this compound Units

The this compound molecule is an excellent building block for the construction of well-defined supramolecular assemblies. The bromine atom can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into ordered architectures. Halogen bonding has been successfully employed to construct porphyrin assemblies, and this principle can be extended to dihydroporphyrin systems. nih.gov

In addition to halogen bonding, other non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination can be utilized to guide the formation of supramolecular structures. By strategically functionalizing the this compound core with complementary recognition motifs, it is possible to create a variety of architectures, including dimers, oligomers, and extended networks. These supramolecular assemblies can exhibit unique photophysical and electronic properties that are distinct from their monomeric components, arising from the collective interactions between the dihydroporphyrin units. mdpi.comrsc.org

Polymerization Strategies Involving Brominated Dihydroporphyrins

The presence of a bromine atom on the dihydroporphyrin macrocycle makes it a suitable monomer for the synthesis of dihydroporphyrin-containing polymers. The bromo-functionalized dihydroporphyrin can be incorporated into polymeric structures through various polymerization techniques.

One promising approach is through palladium-catalyzed cross-coupling reactions, where the bromo-dihydroporphyrin can be coupled with a bifunctional comonomer. For example, a Suzuki-Miyaura polycondensation reaction between a diboronic acid and the brominated dihydroporphyrin could lead to the formation of a conjugated polymer with dihydroporphyrin units in the main chain.

Furthermore, the bromine atom can be transformed into other polymerizable functionalities. For instance, a Sonogashira coupling with a protected acetylene (B1199291) followed by deprotection would yield a terminal alkyne, which can then be polymerized via click chemistry reactions. nih.gov Halogenated monomers, in general, are valuable precursors in polymer chemistry, imparting unique properties such as flame retardancy and chemical resistance to the resulting polymers. specialchem.com The incorporation of dihydroporphyrin units into a polymer backbone can lead to materials with interesting photophysical, electronic, and catalytic properties, with potential applications in organic electronics, sensors, and photocatalysis.

Advanced Research Applications of 5 Bromo 21,23 Dihydroporphyrin in Chemical Science

Catalysis Research

The catalytic prowess of 5-Bromo-21,23-dihydroporphyrin and related brominated chlorins is a focal point of intensive research. The presence of the electron-withdrawing bromine atom can modulate the redox potentials of the macrocycle, making it a versatile scaffold for various catalytic transformations.

Oxidation Processes and Substrate Selectivity

Porphyrin-based catalysts are well-known for their ability to mimic the function of monooxygenase enzymes, such as Cytochrome P450, in catalyzing a variety of oxidation reactions. The introduction of bromine atoms to the porphyrin or chlorin (B1196114) core can influence the catalyst's reactivity and selectivity. In the context of oxidation processes, the electron-withdrawing nature of bromine can enhance the catalytic activity of the central metal ion. While direct studies on the substrate selectivity of this compound are not extensively documented, research on similar halogenated porphyrinoids suggests that the steric and electronic effects of the substituents play a crucial role in determining which substrates can access the active site and the types of oxidation products formed. For instance, in the halogenation of substrates, the positioning and electronic nature of the halogen on the catalyst can direct the regioselectivity of the reaction. nih.gov

Activation of Small Molecules (e.g., Dioxygen)

The activation of small, relatively inert molecules is a fundamental challenge in chemistry. Porphyrinoids have demonstrated the ability to bind and activate molecules like dioxygen (O2) for various oxidative transformations. The electronic properties of this compound, influenced by the bromine substituent, can be tuned to facilitate the interaction with and activation of dioxygen. This process typically involves the formation of a metal-dioxygen adduct, which can then act as a potent oxidizing agent. The enhanced electron-deficiency of the brominated macrocycle can stabilize the metal center in a higher oxidation state, promoting the activation of coordinated small molecules. This capability is crucial for developing catalysts for selective oxidation reactions that utilize environmentally benign oxidants like O2.

Electrocatalysis Applications

The electrochemical properties of porphyrin-based compounds make them attractive candidates for electrocatalysis. Brominated chlorins can be employed as electrode modifiers to catalyze various redox reactions. The redox potentials of the macrocycle can be finely tuned by the bromo substituent, which in turn affects the overpotential required for electrocatalytic processes. While specific electrocatalytic applications of this compound are an emerging area of research, related halogenated porphyrins have been investigated for their role in reactions such as the chlorine evolution reaction. rsc.org The stability and electronic tunability of these compounds are key attributes for their development as efficient and durable electrocatalysts.

Photodynamic Therapy (PDT) Research: Mechanistic Insights

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to induce cell death, particularly in cancer treatment. Chlorins, as a class of photosensitizers, are highly effective due to their strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration of light.

Photosensitizer Development and Optimization

The development of new and improved photosensitizers is a central goal in PDT research. The introduction of a bromine atom into the chlorin structure, as in this compound, is a strategic approach to enhance photosensitizing efficacy. This is attributed to the "heavy atom effect," where the presence of a heavy atom like bromine promotes intersystem crossing from the excited singlet state to the triplet state of the photosensitizer. nih.gov This triplet state is crucial as it efficiently transfers energy to molecular oxygen to generate highly cytotoxic singlet oxygen (¹O₂), the primary mediator of cell death in PDT. nih.govnih.gov Studies on brominated porphyrins have demonstrated their potential to be potent photosensitizers. nih.gov While direct in vivo studies on this compound are not widely reported, the foundational principles of photosensitizer design strongly suggest its promise in this therapeutic modality.

Table 1: Investigated Research Areas of Brominated Porphyrin and Chlorin Derivatives

Research AreaFocus of InvestigationPotential Role of Bromo-Substituent
Photocatalytic CO2 Reduction Development of efficient and selective catalysts for converting CO2 into fuels.Enhances electron transfer processes, improving catalytic activity.
Oxidation Processes Mimicking enzymatic oxidation and controlling substrate selectivity.Modulates catalyst reactivity and influences regioselectivity.
Small Molecule Activation Activation of inert molecules like dioxygen for oxidative reactions.Stabilizes higher oxidation states of the metal center, promoting activation.
Electrocatalysis Development of catalysts for efficient electrochemical reactions.Tunes redox potentials and can lower overpotentials for catalysis.
Photodynamic Therapy Design of photosensitizers with enhanced singlet oxygen generation.Promotes intersystem crossing via the heavy atom effect, increasing ¹O₂ yield.

Singlet Oxygen Generation Mechanisms and Quantum Yields

The generation of singlet oxygen (¹O₂) is a cornerstone of many applications involving photosensitizers like this compound. The process is initiated when the photosensitizer absorbs light, transitioning from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes a process called intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this triplet state that the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, promoting it to the highly reactive singlet state (¹O₂). nih.govresearchgate.net

The presence of the bromine atom on the this compound macrocycle is critical to this process. Bromine, being a heavy atom, significantly enhances the rate of intersystem crossing due to increased spin-orbit coupling. This phenomenon, known as the "heavy-atom effect," promotes the population of the excited triplet state, which is the direct precursor to singlet oxygen generation. ub.edu Consequently, brominated chlorins are expected to be highly efficient singlet oxygen generators.

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. While specific data for this compound is not extensively published, studies on analogous halogenated chlorins demonstrate exceptionally high quantum yields, often approaching unity. For instance, 2-chloro and 2,6-dichlorophenyl derivatives of chlorins have reported singlet oxygen production quantum yields of 0.89 ± 0.05 and 0.98 ± 0.02, respectively, in toluene. researchgate.netuc.pt These values suggest that this compound is also a highly efficient singlet oxygen generator.

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Related Porphyrinoids

Compound Class Specific Derivative Quantum Yield (ΦΔ) Solvent
Halogenated Chlorin 2-Chloro-phenyl derivative 0.89 ± 0.05 Toluene
Halogenated Chlorin 2,6-Dichloro-phenyl derivative 0.98 ± 0.02 Toluene
Porphyrin Gold(I) Porphyrin Complex 0.96 Not Specified

Reactive Oxygen Species (ROS) Production Pathways (Type I and Type II)

Photosensitizers can induce cellular damage through two primary mechanisms, known as Type I and Type II pathways, both of which generate reactive oxygen species (ROS). nih.gov

The Type II pathway is typically dominant for porphyrin and chlorin-based photosensitizers. This pathway involves the energy transfer from the triplet state photosensitizer to molecular oxygen to produce singlet oxygen (¹O₂), as detailed in the previous section. nih.gov The high expected singlet oxygen quantum yield of this compound suggests it would be a potent Type II photosensitizer.

The Type I pathway involves electron transfer reactions. The excited triplet state photosensitizer can directly react with a substrate (like a biological molecule) by transferring an electron, forming radicals and radical ions. nih.govresearchgate.net These species can then react with ground-state oxygen to produce other ROS, such as the superoxide (B77818) anion radical (O₂•⁻) and hydroxyl radicals (HO•). nih.gov

The balance between Type I and Type II mechanisms can be influenced by several factors, including the photosensitizer's structure, its aggregation state, the concentration of oxygen, and the nature of the surrounding molecular environment. nih.gov For example, an electron-rich microenvironment can promote the Type I pathway by facilitating electron transfer. nih.gov While this compound is predisposed to the Type II mechanism due to the heavy-atom effect, the possibility of it participating in Type I reactions under specific conditions, such as low oxygen (hypoxia) or when bound to particular substrates, remains a key area of research.

Photophysical Properties Relevant to Photosensitization Efficiency

The efficiency of a photosensitizer like this compound is governed by a set of key photophysical properties. As a dihydroporphyrin (chlorin), its structure differs from a porphyrin by the saturation of one of the pyrrole (B145914) double bonds. This seemingly small change has a profound impact on its electronic structure and absorption spectrum.

Absorption Spectrum: Chlorins exhibit a strong absorption band in the red to near-infrared (NIR) region of the electromagnetic spectrum (typically 640-710 nm), known as the Q-band. nih.govnih.gov This is a significant advantage over many first-generation porphyrins, as light in this wavelength range can penetrate deeper into biological tissues. Bacteriochlorins, with two reduced pyrrole rings, absorb at even longer wavelengths (λmax ≈ 736 nm). nih.gov

Excited State Lifetimes: An effective photosensitizer must possess a triplet state (T₁) that is long-lived enough to allow for efficient energy transfer to molecular oxygen. ub.edu The heavy bromine atom in this compound not only promotes the formation of the triplet state but also contributes to a sufficiently long lifetime for this energy transfer to occur efficiently. Studies on related chlorins show triplet state lifetimes of over 12 microseconds in the absence of oxygen. researchgate.netuc.pt

Fluorescence Quantum Yield (Φf): This value represents the fraction of absorbed photons emitted as fluorescence. For an efficient photosensitizer, Φf should be relatively low, indicating that the excited singlet state preferentially deactivates via intersystem crossing to the desired triplet state rather than by emitting light. New synthetic chlorins have been reported with fluorescence quantum yields in the range of 0.15-0.34. nih.gov

Table 2: Key Photophysical Properties of Chlorin-Type Photosensitizers

Property Typical Range for Chlorins Significance for Photosensitization
Q-band Absorption Maximum 640 - 710 nm nih.govnih.gov Enables activation by light with deeper tissue penetration.
Triplet State Lifetime (τT) > 10 µs (in deaerated solution) researchgate.netuc.pt Must be long enough for efficient energy transfer to O₂.
Fluorescence Quantum Yield (Φf) 0.15 - 0.34 nih.gov A lower value is desirable, indicating efficient intersystem crossing.

Strategies for Enhanced Photosensitizer Performance (e.g., Nanocarrier Integration for Delivery Systems)

Despite their promising photophysical properties, many chlorins, including likely this compound, are hydrophobic. This poor water solubility limits their bioavailability and can lead to aggregation in aqueous environments, which quenches their photosensitizing activity. To overcome these limitations, researchers integrate these molecules into nanocarrier systems. acs.org

Nanotechnology offers a versatile platform to improve the delivery and efficacy of photosensitizers. nih.gov Various nanocarriers are being explored:

Polymeric Nanoparticles: Biodegradable polymers can encapsulate hydrophobic photosensitizers, rendering them soluble and stable in biological media. nih.govmdpi.com

Micelles: Amphiphilic polymers can self-assemble into micelles, providing a hydrophobic core for the photosensitizer and a hydrophilic shell for aqueous dispersibility.

Liposomes: These are spherical vesicles composed of a lipid bilayer that can carry hydrophobic drugs within the bilayer.

Inorganic Nanoparticles: Materials like iron oxide nanoparticles can serve as carriers, potentially offering additional functionalities. nih.gov

These nanocarrier systems not only solve solubility issues but also offer the potential for targeted delivery. Nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, their surfaces can be modified with targeting ligands (like folic acid) to actively bind to receptors that are overexpressed on cancer cells, thereby increasing the local concentration of the photosensitizer and minimizing side effects. mdpi.com

Materials Science and Engineering Applications

The distinct electronic properties and robust, planar structure of this compound make it a valuable building block for the development of novel functional materials.

Organic Solar Cells and Optoelectronic Devices

Porphyrin and chlorin derivatives are excellent candidates for use in organic solar cells (OSCs) and other optoelectronic devices due to their strong light-harvesting capabilities across the visible and NIR spectrum. nih.gov In the context of an OSC, these molecules typically function as the electron donor in a bulk-heterojunction with an electron acceptor material.

The introduction of halogen atoms, such as bromine, is a known strategy for fine-tuning the electronic properties of organic semiconductor materials. Halogenation can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning is crucial for optimizing the energy level alignment at the donor-acceptor interface, which in turn facilitates efficient exciton (B1674681) dissociation (the separation of the light-generated electron-hole pair) and charge transport. Recent studies on other organic molecules have shown that replacing fluorine with chlorine or bromine can improve charge mobility and power conversion efficiency in organic solar cells. tandfonline.comresearchgate.net Therefore, the bromo-substitution in this compound is a promising feature for its potential application in high-performance optoelectronic devices.

Functional Materials Development

The application of porphyrinoids in materials science extends beyond solar cells. Their inherent semiconducting properties, arising from the aromaticity of the macrocycle, make them suitable for a wide range of applications. mdpi.com The ability to modify the porphyrin core, such as through halogenation, provides a powerful tool for creating materials with tailored functions. researchgate.net

This compound can serve as a functional component in:

Molecular Electronics: The defined structure and semiconducting nature of porphyrins allow them to be investigated as components in molecular wires or switches. mdpi.com

Sensors: The optical and electronic properties of the chlorin macrocycle can change upon interaction with specific analytes, forming the basis for chemical sensors.

Catalysis: Metallated versions of porphyrins and chlorins are known to catalyze a variety of chemical reactions, mimicking the function of enzymes like cytochrome P450.

Porphyrinic Frameworks: The bromine atom can act as a reactive site for further chemical reactions, allowing the this compound unit to be covalently incorporated into larger, porous structures like metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs), which have applications in gas storage and separation. researchgate.net

The versatility and tunable properties of this compound underscore its potential as a key component in the next generation of advanced functional materials.

Table of Compounds Mentioned

Compound Name
This compound
Chlorin e6
Folic acid
Superoxide
Hydroxyl radical
Singlet oxygen
Toluene

Hybrid Materials and Conjugates for Specific Functionalities

There is currently no available scientific literature detailing the synthesis or application of hybrid materials or conjugates incorporating this compound. Research on porphyrin-based hybrid materials is a broad field, often exploring their utility in catalysis, sensing, and photodynamic therapy. However, studies specifically focused on the 5-bromo substituted dihydroporphyrin are not present in the accessible body of scientific work. Consequently, there are no research findings to report on the specific functionalities of such materials.

Biological Interactions: In Vitro Mechanistic Studies

Detailed in vitro mechanistic studies on the biological interactions of this compound are not documented in the current scientific literature. While porphyrins and their derivatives are widely investigated for their biological activities, research has not been published specifically for this compound.

Molecular Binding Mechanisms (DNA, Proteins, Lipids)

No data is available from studies investigating the molecular binding mechanisms of this compound with biological macromolecules such as DNA, proteins, or lipids.

Enzyme Modulation and Impact on Metabolic Pathways (e.g., Cytochrome P450)

There are no published findings on the modulatory effects of this compound on enzymes or its impact on metabolic pathways, including interactions with enzymes like Cytochrome P450.

Effects on Cellular Processes (e.g., Signaling Pathways, Gene Expression, Cellular Metabolism)

Information regarding the effects of this compound on cellular processes such as signaling pathways, gene expression, or cellular metabolism is not available in the scientific literature.

Mechanisms of Cytotoxic Activity in Cell Lines

There are no documented studies on the cytotoxic activity of this compound in any cell lines, and therefore, no data on its potential mechanisms of cytotoxicity.

Mechanisms of Anti-inflammatory Properties

The potential anti-inflammatory properties of this compound have not been investigated, and as such, there is no information on any related mechanisms.

An article on the advanced research applications of This compound in chemical science, focusing specifically on its mechanisms of antimicrobial activity and intracellular transport, cannot be generated at this time.

Extensive searches of publicly available scientific literature and databases have yielded no specific research findings, data, or publications pertaining to the antimicrobial properties or the intracellular transport and distribution mechanisms of the chemical compound "this compound."

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline and focuses solely on this specific compound. The information required to populate the sections on "Mechanisms of Antimicrobial Activity Against Pathogens" and "Intracellular Transport and Distribution Mechanisms" is not present in the current body of scientific literature.

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